N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Scientific Research Applications
N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique optical and electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes .
Comparison with Similar Compounds
Compared to other Schiff bases, N’-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of the oxazole ring and the nitro group. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C27H23FN4O8 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C27H23FN4O8/c1-36-23-20(11-19-12-22(31-40-19)15-3-7-17(28)8-4-15)21(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)16-5-9-18(10-6-16)32(34)35/h3-10,13,19H,11-12,14H2,1-2H3,(H,30,33)/b29-13+ |
InChI Key |
COYLDJZXISWRBX-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])OC)OCO2 |
Origin of Product |
United States |
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